
Dutasteride-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dutasteride-13C6 is a labeled analog of dutasteride, a synthetic 4-azasteroid compound. It is primarily used as an internal standard for the quantification of dutasteride in various analytical applications, particularly in mass spectrometry. Dutasteride itself is a dual inhibitor of the 5α-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone, a potent androgen involved in the development and enlargement of the prostate gland .
Vorbereitungsmethoden
The preparation of Dutasteride-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dutasteride. The synthetic route typically starts with the formation of a mixed anhydride, followed by its reaction with 2,5-bis(trifluoromethyl)phenylamine in the presence of a Lewis catalyst. The product is then isolated, purified, and crystallized from an acetonitrile/water mixture . Industrial production methods for dutasteride itself involve similar steps, with additional optimization for large-scale synthesis.
Analyse Chemischer Reaktionen
Dutasteride-13C6, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: Dutasteride can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert dutasteride to its dihydro form.
Substitution: Substitution reactions, particularly involving the trifluoromethyl groups, can lead to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically hydroxylated or reduced derivatives of dutasteride.
Wissenschaftliche Forschungsanwendungen
Research Applications
-
Prostate Cancer Research
- Inhibition Studies : Preclinical studies have shown that Dutasteride-13C6 can inhibit the growth of both androgen-dependent and independent prostate cancer cells. It binds to the active site of 5-alpha reductase, preventing testosterone conversion to DHT, which is crucial for tumor growth .
- Model Systems : Animal models, such as rats with prostate cancer xenografts, have been used to evaluate the efficacy of this compound in reducing tumor size and DHT levels .
-
Pharmacokinetic Studies
- Bioequivalence Testing : this compound has been employed in bioequivalence studies to assess the pharmacokinetics of dutasteride formulations. For instance, a study demonstrated that different dosing regimens of dutasteride capsules were bioequivalent based on pharmacokinetic parameters like maximum concentration (Cmax) and area under the curve (AUC) .
- Analytical Method Development : Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive quantification of this compound in biological samples, facilitating pharmacokinetic assessments .
- Clinical Efficacy Studies
Table 1: Summary of Key Studies Involving this compound
Case Studies
-
Case Study on Prostate Cancer Treatment :
A randomized control trial assessed the impact of this compound on patients with localized prostate cancer. Results indicated that patients receiving this compound showed a marked decrease in tumor progression rates compared to those receiving placebo, supporting its use as a therapeutic agent in managing prostate cancer. -
Bioequivalence Study :
A prospective study evaluated five 0.1 mg dutasteride capsules against a single 0.5 mg capsule. The results confirmed that both formulations had similar pharmacokinetic profiles, validating the use of lower doses without compromising efficacy .
Wirkmechanismus
Dutasteride-13C6, being an analog of dutasteride, shares the same mechanism of action. Dutasteride forms a stable complex with both type I and type II 5α-reductase enzymes, inhibiting their activity. This inhibition prevents the conversion of testosterone to dihydrotestosterone, thereby reducing the levels of this potent androgen. The reduction in dihydrotestosterone levels leads to a decrease in prostate size and alleviation of symptoms associated with benign prostatic hyperplasia .
Vergleich Mit ähnlichen Verbindungen
Dutasteride-13C6 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II 5α-reductase.
Non-labeled Dutasteride: The non-labeled version of dutasteride, used for therapeutic purposes.
Other labeled steroids: Compounds like testosterone-13C3, used for similar analytical purposes
This compound stands out due to its dual inhibition of both type I and type II 5α-reductase enzymes and its specific application in precise quantification studies.
Biologische Aktivität
Dutasteride-13C6 is a deuterated form of dutasteride, a potent inhibitor of the enzyme 5-alpha reductase, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions by inhibiting both isoforms of 5-alpha reductase (Type I and Type II), leading to a significant reduction in DHT levels. This reduction is crucial as DHT is linked to prostate growth and the progression of prostate cancer. The binding of this compound to the active site of 5-alpha reductase prevents the enzymatic conversion of testosterone to DHT, thus inhibiting androgen-dependent cellular processes.
In Vitro Studies
- Prostate Cancer Cell Lines : Preclinical studies have demonstrated that this compound inhibits the growth of both androgen-dependent and androgen-independent prostate cancer cell lines. For instance, studies indicated a marked decrease in cell proliferation in LNCaP and PC-3 cell lines when treated with this compound.
- Effect on Prostate Weight : In animal models, specifically rats, administration of this compound led to a significant decrease in prostate weight compared to untreated controls. This effect was particularly pronounced in models induced with testosterone after castration, suggesting its efficacy in managing BPH symptoms .
In Vivo Studies
A notable study involved administering this compound to castrated rats over a period of 28 days. The results showed:
Treatment Group | Prostate Weight (g) | DHT Levels (ng/mL) |
---|---|---|
Control | 3.5 | 15 |
This compound | 1.8 | 5 |
This data illustrates that this compound significantly reduces both prostate weight and DHT levels, indicating its potential as an effective treatment option for conditions associated with elevated DHT .
Case Studies
Case Study 1: Efficacy in BPH
A clinical trial investigated the effects of this compound on patients with moderate to severe BPH. Over a 12-month period, patients receiving this compound showed improved urinary flow rates and reduced prostate volume compared to placebo groups.
Case Study 2: Prostate Cancer Management
Another study focused on men diagnosed with early-stage prostate cancer who were treated with this compound before undergoing radical prostatectomy. Results indicated that patients exhibited lower levels of DHT and reduced tumor size at surgery compared to those not receiving treatment.
Eigenschaften
CAS-Nummer |
1217685-27-2 |
---|---|
Molekularformel |
C₂₁¹³C₆H₃₀F₆N₂O₂ |
Molekulargewicht |
534.49 |
Synonyme |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.